2-(N-(4-chlorophenylsulfonyl)-2,4-dichloro-5-(2-methoxyethoxy)phenylamino)-N-methylacetamide
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Overview
Description
2-(N-(4-chlorophenylsulfonyl)-2,4-dichloro-5-(2-methoxyethoxy)phenylamino)-N-methylacetamide is a complex organic compound known for its diverse applications in various scientific fields. This compound features a sulfonyl group, multiple chlorine atoms, and a methoxyethoxy side chain, contributing to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(N-(4-chlorophenylsulfonyl)-2,4-dichloro-5-(2-methoxyethoxy)phenylamino)-N-methylacetamide typically involves multiple steps:
Formation of the Sulfonyl Chloride Intermediate: The initial step often involves the reaction of 4-chlorobenzenesulfonyl chloride with an appropriate amine to form the sulfonamide intermediate.
Chlorination: The intermediate is then subjected to chlorination using reagents like thionyl chloride or phosphorus pentachloride to introduce the chlorine atoms at the desired positions on the aromatic ring.
Acetamide Formation: Finally, the acetamide group is introduced via an acylation reaction, often using acetic anhydride or acetyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts can enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the methoxyethoxy side chain, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Sulfides, thiols.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, it may serve as a probe to study enzyme interactions or as a precursor for bioactive molecules.
Medicine
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of 2-(N-(4-chlorophenylsulfonyl)-2,4-dichloro-5-(2-methoxyethoxy)phenylamino)-N-methylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group and chlorine atoms play crucial roles in binding to these targets, potentially inhibiting or modulating their activity. The methoxyethoxy side chain may enhance the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
2-(N-(4-chlorophenylsulfonyl)-2,4-dichlorophenylamino)-N-methylacetamide: Lacks the methoxyethoxy group, which may affect its solubility and reactivity.
2-(N-(4-chlorophenylsulfonyl)-2,4-dichloro-5-ethoxyphenylamino)-N-methylacetamide: Contains an ethoxy group instead of methoxyethoxy, potentially altering its chemical properties.
Uniqueness
The presence of the methoxyethoxy group in 2-(N-(4-chlorophenylsulfonyl)-2,4-dichloro-5-(2-methoxyethoxy)phenylamino)-N-methylacetamide distinguishes it from similar compounds, potentially enhancing its solubility and bioavailability, making it a more versatile compound for various applications.
Properties
IUPAC Name |
2-[2,4-dichloro-N-(4-chlorophenyl)sulfonyl-5-(2-methoxyethoxy)anilino]-N-methylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19Cl3N2O5S/c1-22-18(24)11-23(29(25,26)13-5-3-12(19)4-6-13)16-10-17(28-8-7-27-2)15(21)9-14(16)20/h3-6,9-10H,7-8,11H2,1-2H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLWSFBMODLYHRN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CN(C1=CC(=C(C=C1Cl)Cl)OCCOC)S(=O)(=O)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19Cl3N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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